1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene
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Overview
Description
1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H8N2O4 It is characterized by the presence of nitro groups attached to a benzene ring and a nitropropene side chain
Preparation Methods
The synthesis of 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine. . The reaction conditions include:
Reactants: Benzaldehyde and nitroethane
Catalyst: n-Butylamine
Reaction Type: Nitroaldol reaction
Temperature: Room temperature
Solvent: Ethanol or methanol
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function .
Comparison with Similar Compounds
1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene can be compared with other nitroalkenes and nitroaromatic compounds. Similar compounds include:
Phenyl-2-nitropropene: Another nitroalkene with similar structural features but different reactivity and applications.
Nitrobenzene: A simpler nitroaromatic compound with distinct chemical properties and uses.
Properties
IUPAC Name |
1-nitro-4-(2-nitroprop-1-enyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLHQQKAFMWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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